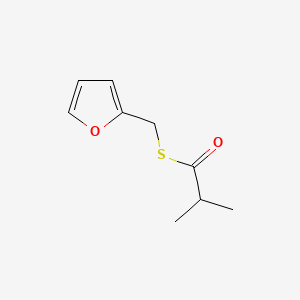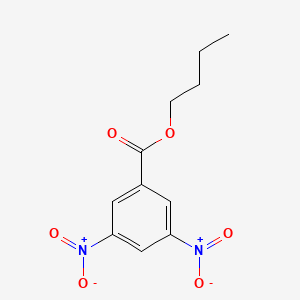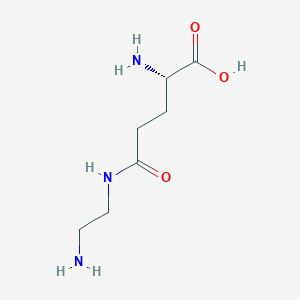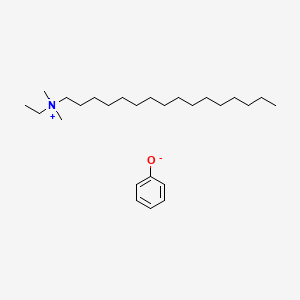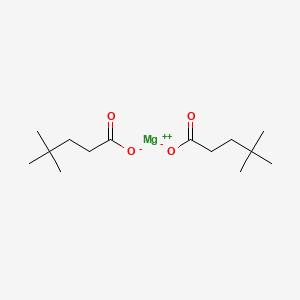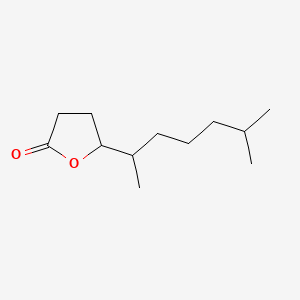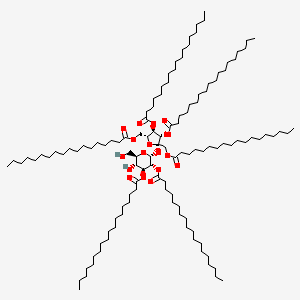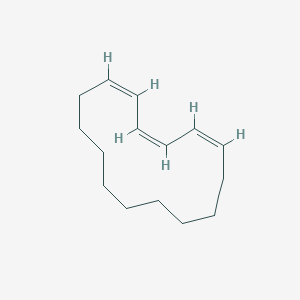
(1Z,3Z,5Z)-cyclopentadeca-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentadecatriene is a cyclic hydrocarbon with the molecular formula C15H24 It is a triene, meaning it contains three double bonds within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentadecatriene can be synthesized through various methods. One common approach involves the cyclization of linear precursors under specific conditions. For instance, the cyclization of 1,5,9-pentadecatriene can be achieved using a catalyst such as titanium tetrachloride in the presence of an organoaluminium co-catalyst . This method typically requires controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of cyclopentadecatriene often involves the cyclotrimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and an organoaluminium co-catalyst . The reaction conditions are optimized to maximize yield and purity, making this method suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentadecatriene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst; conducted under high pressure and moderate temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents; reactions often require a solvent like dichloromethane and are performed at low temperatures.
Major Products:
Oxidation: Cyclopentadecanone, cyclopentadecanolide.
Reduction: Cyclopentadecane.
Substitution: Halogenated or nitrated cyclopentadecatriene derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which cyclopentadecatriene exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Cyclododecatriene: A 12-membered cyclic triene used in the production of nylon-12.
Cyclooctadecatriene: An 18-membered cyclic triene with applications in organic synthesis.
Cyclopentadecatriene’s larger ring size and specific double bond configuration make it a versatile compound with unique applications in various fields.
Eigenschaften
CAS-Nummer |
96398-65-1 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1Z,3Z,5Z)-cyclopentadeca-1,3,5-triene |
InChI |
InChI=1S/C15H24/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-6H,7-15H2/b2-1-,5-3-,6-4- |
InChI-Schlüssel |
LLSCXFWAVOGYRX-XCADPSHZSA-N |
Isomerische SMILES |
C1CCCC/C=C\C=C/C=C\CCCC1 |
Kanonische SMILES |
C1CCCCC=CC=CC=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


